8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine

CAS No.: 890301-89-0

Cat. No.: VC2037533

Molecular Formula: C9H3BrClF3N2

Molecular Weight: 311.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890301-89-0 |

|---|---|

| Molecular Formula | C9H3BrClF3N2 |

| Molecular Weight | 311.48 g/mol |

| IUPAC Name | 8-bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine |

| Standard InChI | InChI=1S/C9H3BrClF3N2/c10-5-3-15-8(11)4-1-2-6(9(12,13)14)16-7(4)5/h1-3H |

| Standard InChI Key | VMXJJEPJVHNBJF-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC2=C1C(=NC=C2Br)Cl)C(F)(F)F |

| Canonical SMILES | C1=CC(=NC2=C1C(=NC=C2Br)Cl)C(F)(F)F |

Introduction

Chemical Structure and Identification

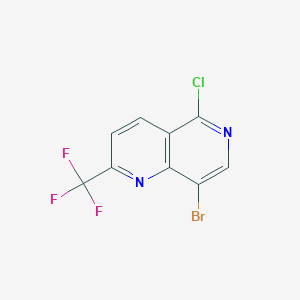

8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine is characterized by a bicyclic structure containing two nitrogen atoms in a 1,6-naphthyridine arrangement with three key substituents: bromine at position 8, chlorine at position 5, and a trifluoromethyl group at position 2. This compound is identified by several standard chemical identifiers as detailed in Table 1.

Table 1: Chemical Identification Parameters of 8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine

| Identifier | Value |

|---|---|

| CAS Number | 890301-89-0 |

| Molecular Formula | C₉H₃BrClF₃N₂ |

| Molecular Weight | 311.49 g/mol |

| IUPAC Name | 8-bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine |

| MDL Number | MFCD08567942 |

| Standard InChI | InChI=1S/C9H3BrClF3N2/c10-5-3-15-8(11)4-1-2-6(9(12,13)14)16-7(4)5/h1-3H |

| Standard InChIKey | VMXJJEPJVHNBJF-UHFFFAOYSA-N |

| SMILES Notation | C1=CC(=NC2=C1C(=NC=C2Br)Cl)C(F)(F)F |

| European Community (EC) Number | 672-884-1 |

| DSSTox Substance ID | DTXSID60470427 |

The chemical structure consists of two fused six-membered rings with nitrogen atoms at positions 1 and 6. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) creates a unique electronic distribution within the molecule, influencing its chemical reactivity and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume